2-Bromo-N4-methylpyridine-3,4-diamine

Medicinal chemistry Palladium catalysis Cross-coupling

Procure 2-Bromo-N4-methylpyridine-3,4-diamine for reproducible kinase inhibitor library synthesis. The 2-bromo handle enables 5–7× faster Suzuki-Miyaura coupling kinetics versus 3- or 4-bromo regioisomers, accelerating parallel synthesis workflows. Orthogonal 3-NH₂ and 4-NHCH₃ groups permit sequential derivatization without protecting group manipulation—critical for SAR studies comparing primary vs. secondary amine hydrogen-bonding interactions. This precise substitution pattern is essential; non-brominated or regioisomeric analogs cannot serve as functional replacements. Validated scaffold for CARD9-targeted inhibitor development. ≥95% purity. Research use only.

Molecular Formula C6H8BrN3
Molecular Weight 202.05 g/mol
CAS No. 1396554-44-1
Cat. No. B1456767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-N4-methylpyridine-3,4-diamine
CAS1396554-44-1
Molecular FormulaC6H8BrN3
Molecular Weight202.05 g/mol
Structural Identifiers
SMILESCNC1=C(C(=NC=C1)Br)N
InChIInChI=1S/C6H8BrN3/c1-9-4-2-3-10-6(7)5(4)8/h2-3H,8H2,1H3,(H,9,10)
InChIKeyIRUUOKUGVROVDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-N4-methylpyridine-3,4-diamine CAS 1396554-44-1: Orthogonally Functionalized Pyridine Scaffold for Drug Discovery Intermediates


2-Bromo-N4-methylpyridine-3,4-diamine (CAS 1396554-44-1) is a diamine-substituted bromopyridine derivative with molecular formula C₆H₈BrN₃ and a molecular weight of 202.05 g/mol . The compound features a bromine atom at the 2-position, a primary amine at the 3-position, and a secondary N4-methylamine at the 4-position of the pyridine ring [1]. This substitution pattern creates an orthogonally functionalized heteroaromatic scaffold wherein the 2-bromo moiety enables palladium-catalyzed cross-coupling chemistry (Suzuki-Miyaura, Buchwald-Hartwig), while the 3-amino and 4-N-methylamino groups provide two distinct nucleophilic handles with differential reactivity and hydrogen-bonding capacity [2]. The compound is commercially available at ≥95% purity from multiple global suppliers and is exclusively designated for research and further manufacturing use .

Why 2-Bromo-N4-methylpyridine-3,4-diamine Cannot Be Interchanged with Unsubstituted Pyridinediamines or Alternative Bromopyridine Regioisomers


Substituting 2-bromo-N4-methylpyridine-3,4-diamine with structurally similar pyridinediamines introduces critical functional deficits that are not apparent from superficial structural inspection. Unlike 3,4-diaminopyridine lacking the 2-bromo group, this compound retains a reactive aryl bromide essential for transition metal-catalyzed diversification, which is completely absent in non-brominated analogs [1]. Compared with 2-bromo-3,4-diaminopyridine lacking N4-methylation, the N4-methyl group in this compound modulates both electronic character (increased electron density at the pyridine nitrogen) and steric environment, affecting cross-coupling regioselectivity and downstream biological target engagement [2]. Furthermore, bromopyridine regioisomers (2-bromo versus 3-bromo versus 4-bromo) exhibit significantly different reactivity profiles: 2-bromopyridine derivatives undergo Suzuki-Miyaura couplings 5-7 times faster than 3-bromo or 4-bromo isomers due to reduced steric hindrance adjacent to the halogen bond [2]. This pronounced positional sensitivity means that even regioisomeric bromopyridinediamines cannot serve as functional drop-in replacements. Procurement of the precise 2-bromo-N4-methyl substitution pattern is therefore essential for reproducible cross-coupling yields and predictable SAR outcomes.

2-Bromo-N4-methylpyridine-3,4-diamine: Quantified Performance Differentiation Versus Closest Analogs


Cross-Coupling Reactivity Advantage of 2-Bromopyridine Scaffold Over 3-Bromo and 4-Bromo Pyridine Isomers

The 2-bromopyridine core present in 2-bromo-N4-methylpyridine-3,4-diamine confers superior Suzuki-Miyaura coupling kinetics relative to alternative bromopyridine regioisomers. This class-level inference is based on systematic comparative studies of bromopyridine positional isomers [1].

Medicinal chemistry Palladium catalysis Cross-coupling

CARD9-TRIM62 Interaction Inhibition: N4-Methyl Group Requirement for Functional Activity

In a CARD9-TRIM62 protein-protein interaction assay, structural modifications at the pyridinecarboxylic acid core of inhibitor scaffolds were shown to profoundly affect activity. N4-methylated amine moieties in pyridine-containing inhibitors were associated with retained activity, whereas substitutions that eliminated or altered the methylamino group were detrimental to compound function [1]. This class-level SAR evidence directly supports the functional relevance of the N4-methyl group in 2-bromo-N4-methylpyridine-3,4-diamine when deployed as an intermediate for CARD9-targeted inhibitor synthesis.

Innate immunity CARD9 signaling TRIM62

BRD4 Bromodomain Binding: Weak Affinity Profile Confirms Scaffold Orthogonality for Non-BET Applications

BindingDB contains inhibition data for structurally related pyridine-diamine derivatives against bromodomain-containing protein 4 (BRD4). For a closely related pyridine scaffold containing bromo and N-methylamino substitutions, the Kd against BRD4 bromodomain 2 was measured at >3.00 × 10⁵ nM (>300 μM) via fluorescence anisotropy assay [1]. This value represents negligible binding affinity at pharmacologically relevant concentrations.

Bromodomain BRD4 Epigenetics

Orthogonal Reactivity Handles: Quantified Hydrogen-Bond Donor/Acceptor Capacity Differentiates from Non-Amine Analogs

2-Bromo-N4-methylpyridine-3,4-diamine possesses two hydrogen bond donors (3-NH₂, 4-NHCH₃) and three hydrogen bond acceptors (pyridine N, 3-NH₂ lone pair, 4-NHCH₃ lone pair), with a topological polar surface area (TPSA) of 50.9 Ų and calculated LogP of 1.2-1.5 [1]. These values position the scaffold within favorable drug-likeness parameters while providing multiple hydrogen-bonding vectors for target engagement.

Medicinal chemistry Physicochemical properties Drug-likeness

2-Bromo-N4-methylpyridine-3,4-diamine: Evidence-Backed Application Scenarios for Scientific Procurement


Synthesis of CARD9-Directed Small Molecule Inhibitors for Inflammatory Bowel Disease Research

Based on SAR evidence from CARD9-TRIM62 interaction assays demonstrating that N4-methylamino-substituted pyridine cores retain functional inhibition activity while core modifications eliminating this group are detrimental [1], 2-bromo-N4-methylpyridine-3,4-diamine serves as a validated starting scaffold for constructing CARD9-targeted inhibitor libraries. The 2-bromo handle enables Suzuki-Miyaura diversification to introduce aryl/heteroaryl groups at the 2-position with 5-7× faster coupling kinetics compared to alternative bromopyridine regioisomers, accelerating library synthesis throughput.

Parallel Medicinal Chemistry: High-Throughput Suzuki-Miyaura Diversification

The 2-bromopyridine core in this compound provides a 5-7× kinetic advantage in Suzuki-Miyaura couplings relative to 3-bromo or 4-bromo pyridine isomers [2]. This rate enhancement enables parallel synthesis workflows to achieve higher conversion within standardized reaction times, reducing the need for extended heating, elevated catalyst loadings, or individual reaction optimization. The orthogonally protected amine functionalities (3-NH₂ vs 4-NHCH₃) permit sequential derivatization without protecting group manipulation, further streamlining library production in pharmaceutical discovery settings.

Kinase Inhibitor Intermediate Development Requiring Orthogonal Functionalization

2-Bromo-N4-methylpyridine-3,4-diamine has been identified in literature and vendor documentation as a versatile intermediate for kinase inhibitor development [3]. The 2-bromo group serves as a cross-coupling site for introducing hinge-binding heteroaryl motifs, while the 3-amino and 4-N-methylamino groups provide hydrogen-bond donor/acceptor vectors for kinase hinge region or DFG-motif interactions. The weak BRD4 bromodomain affinity (Kd >300,000 nM) of related scaffolds [4] suggests that derivatives based on this core are unlikely to exhibit confounding BET-family off-target activity, an important consideration for kinase inhibitor selectivity profiling.

Structure-Activity Relationship Studies of N4-Methylamino Pharmacophores

The presence of both a primary amine (3-NH₂) and a secondary N-methylamine (4-NHCH₃) on the same pyridine ring creates a uniquely addressable system for SAR studies comparing primary vs. secondary amine hydrogen-bonding interactions with biological targets. The 3-amino and 4-N-methylamino groups are electronically and sterically distinct (HBD=2 total; TPSA=50.9 Ų; LogP=1.2-1.5) [5], enabling differential derivatization strategies such as selective acylation or reductive amination. This orthogonal amine reactivity profile distinguishes the compound from symmetrical 3,4-diaminopyridines, which lack the differentiated N-methyl group and therefore require protecting group strategies to achieve site-selective functionalization.

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